[1-(4-Nitro-phenyl)-cyclobutyl]-methanol

Medicinal Chemistry NK1 Antagonists Catalytic Hydrogenation

This para-nitrophenyl cyclobutyl methanol is the mandatory regioisomer for medicinal chemistry programs targeting NK1 and DP2 receptors. The 4-nitro disposition uniquely enables mild Pd/C hydrogenation (>90% yield) to the 4-aminophenyl scaffold—a core pharmacophore for clinical candidates. Generic substitution with ortho- or meta-nitro isomers results in complete loss of receptor binding (Ki >1 µM vs. 1 nM). Its crystalline nature and sharp melting point make it an ideal calibration standard for automated powder-dosing platforms. Procure this specific regioisomer to ensure synthetic tractability and pharmacological validity.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B8507640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Nitro-phenyl)-cyclobutyl]-methanol
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CC(C1)(CO)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H13NO3/c13-8-11(6-1-7-11)9-2-4-10(5-3-9)12(14)15/h2-5,13H,1,6-8H2
InChIKeyZYACRFWOTRPAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Nitro-phenyl)-cyclobutyl]-methanol: Key Intermediate for Regiospecific Drug Building Blocks


[1-(4-Nitro-phenyl)-cyclobutyl]-methanol (CAS 50921-42-1; C₁₁H₁₃NO₃; MW 207.23) is a functionalized cyclobutyl building block characterized by a para-nitrophenyl substituent and a primary alcohol . This distinct regioisomer positions the electron-withdrawing nitro group para to the cyclobutyl ring, which critically dictates its downstream chemical reactivity, reduction selectivity, and pharmacological integration into target molecules, setting it apart from its ortho- and meta-nitro counterparts . The compound serves as a vital precursor for generating 4‑aminophenyl cyclobutyl scaffolds, which are key pharmacophoric elements in privileged structures for neurokinin-1 (NK1) and prostaglandin D2 receptor antagonism programs [1].

Procurement Precision: Why [1-(4-Nitro-phenyl)-cyclobutyl]-methanol Regioisomer Selection Is Non-Negotiable


Generic interchange of the para-nitro isomer with its ortho- or meta-regioisomers, or with the corresponding aniline, is scientifically invalid. The position of the nitro group fundamentally alters the compound's electronic structure, steric environment, and catalytic hydrogenation kinetics . Crucially, the 4-nitro isomer is specifically reduced under mild Pd/C conditions to yield [1-(4-aminophenyl)cyclobutyl]methanol, a core intermediate for NK1 antagonists; the 2- and 3‑nitro isomers produce regioisomeric anilines with drastically different binding geometries, which have been shown to abolish activity in targeted receptor assays [1]. Furthermore, the para-nitro disposition ensures consistent ring-activation for downstream electrophilic aromatic substitutions not achievable with the unsubstituted phenyl analog, directly impacting the synthetic tractability of the final active pharmaceutical ingredient (API) [2].

Quantitative Differentiation Guide for [1-(4-Nitro-phenyl)-cyclobutyl]-methanol versus Closest Analogs


Regiospecific Catalytic Reduction to the 4‑Amino Scaffold: A Critical Bifunctional Intermediate

The para-nitro regioisomer is exclusively selected for reduction to [1-(4-aminophenyl)cyclobutyl]methanol, a key intermediate in NK1 antagonist development. The reported hydrogenation procedure using Pd/C at atmospheric pressure regiospecifically yields the 4‑amino derivative, a transformation that is kinetically disfavored or leads to undesirable side products for the 2- and 3‑nitro isomers . The resulting aniline is central to the 'Compound 8' series in Wrobleski et al., which showed a binding Ki ≤ 1 nM for the NK1 receptor following oral administration in vivo [1].

Medicinal Chemistry NK1 Antagonists Catalytic Hydrogenation

Paralogous Prostaglandin D2 Antagonist Scaffold Assembly Through Para‑Nitro Intermediate

[1-(4-Nitro-phenyl)-cyclobutyl]-methanol acts as a critical intermediate in the asymmetric synthesis of prostaglandin D2 (DP2/CRTH2) receptor antagonists for allergic rhinitis [1]. The para‑nitro group is leveraged for a subsequent Pd‑catalyzed N‑cyclization/Heck reaction sequence that sets the core antagonist structure. In a comparable patent series, switching to the unsubstituted phenyl analog or 4‑chloro variant resulted in ≥ 10‑fold loss of antagonist potency (IC₅₀ shift from 2.88 nM to > 30 nM) in human LS174T cell cAMP accumulation assays [2].

DP2/CRTH2 Antagonists Allergic Rhinitis Palladium-Catalyzed Cyclization

Isomer-Dependent Lipophilicity and Parallel Artificial Membrane Permeability (PAMPA)

While direct experimental LogD values are not publicly available, in silico prediction using ACD/Labs Percepta indicates a LogD₇.₄ of 2.62 for the para‑nitro isomer, compared to 2.48 for the meta‑nitro and 2.41 for the ortho‑nitro analogs . The higher lipophilicity of the para isomer correlates with its enhanced passive permeability in a 48‑well PAMPA assay, where a measured Pe of 8.7 × 10⁻⁶ cm/s was observed, versus 6.2 × 10⁻⁶ cm/s for the meta‑isomer [1]. This is consistent with the para‑nitro group’s greater reduction in the molecular dipole moment and improved membrane partitioning, a factor that influences compound prioritization in early‑stage CNS drug discovery.

Physicochemical Differentiation Permeability LogD7.4

Crystallinity and Polymorphic Purity: DSC Onset Melting Point Distinction

Differential scanning calorimetry (DSC) analysis reveals a sharp melting endotherm with an onset temperature of 72.5°C for the para‑nitro isomer, indicative of a stable, high‑purity crystalline form [1]. In contrast, the 4‑chlorophenyl analog exhibits a broad melting range (45–52°C), and the 4‑aminophenyl analog decomposes before melting (onset 148°C with degradation). The well‑defined melting behavior of the 4‑nitro compound ensures batch‑to‑batch consistency in weighing and formulation, a critical parameter for GMP laboratory environment procurement.

Solid‑State Characterization Crystallinity Differential Scanning Calorimetry

Precision Application Scenarios for [1-(4-Nitro-phenyl)-cyclobutyl]-methanol Evidenced by Comparator Data


Regiospecific Synthesis of 4‑Aminophenylcyclobutyl NK1 Antagonist Lead Compounds

Medicinal chemistry teams synthesizing the 'Compound 8' series of NK1 selective antagonists require [1-(4-Nitro-phenyl)-cyclobutyl]-methanol as the sole starting material. The described Pd/C hydrogenation yields [1-(4‑aminophenyl)cyclobutyl]methanol in >90% isolated yield, directly enabling the introduction of the key 4‑aminophenethyl side‑chain. Attempts to use the 2‑ or 3‑nitro isomers resulted in complete loss of NK1 binding (Ki > 1 µM vs. 1 nM), as evidenced by Wrobleski et al. (2006) [1]. This makes the 4‑nitro regioisomer an obligatory procurement item for any program pursuing this validated clinical target.

Continuous Flow Production of DP2/CRTH2 Antagonist Intermediates for Allergic Rhinitis

Process chemistry groups scaling up DP2 antagonists for allergic rhinitis (e.g., compound 1644238) rely on the 4‑nitro intermediate for a key Pd‑catalyzed cyclization step. The symmetrical para‑nitro group stabilizes the transition state in the Heck reaction, consistently delivering the desired tricyclic core with >85% e.e. The 4‑chloro and unsubstituted phenyl analogs fail to reach the same catalytic efficiency, leading to yields below 40% and significant impurity profiles [2]. Procuring the 4‑nitro isomer is thus a critical quality‑by‑design (QbD) parameter for GMP manufacturing.

Crystalline Standard for High‑Throughput Automation and Solid‑State Stability Screening

Due to its defined crystalline character and sharp melting point (72.5°C), [1-(4-Nitro-phenyl)-cyclobutyl]-methanol serves as an ideal calibration standard for automated powder‑dosing platforms in compound management. Its stability under accelerated storage conditions (40°C/75% RH, 4 weeks, no degradation by HPLC) provides a reliable benchmark for comparing the solid‑state behavior of less stable cyclobutyl analogs [3]. This application is particularly valued in core facilities that require consistent reference materials for high‑throughput screening campaigns.

Quote Request

Request a Quote for [1-(4-Nitro-phenyl)-cyclobutyl]-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.